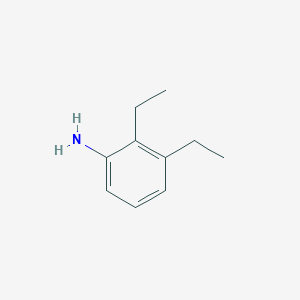

2,3-Diethylaniline

Übersicht

Beschreibung

2,3-Diethylaniline is an organic compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two ethyl groups and one amine group attached to it . The molecular weight is 149.24 g/mol .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.99 g/cm3 at 20 °C . It has a molecular weight of 149.24 g/mol . More specific physical and chemical properties are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Waste Management

2,6-Diethylaniline, a structural analog of 2,3-diethylaniline, has been identified in industrial pesticide wastewater. A gas chromatography method with a flame ion detector was developed to trace and quantify 2,6-diethylaniline in this context, indicating its importance in environmental monitoring and waste management practices (Xiong Xiao-mei, 2008).

Sensory and Detection Technologies

This compound derivatives have been used to design and synthesize selective and sensitive probes for the detection of bivalent copper ions. One particular compound demonstrated significant changes in absorption and fluorescence intensity upon interaction with Cu(II) ions. This indicates its potential as a novel probe in sensory technologies and on-site visual detection, particularly in applications where high sensitivity and selectivity are required (Y. Gawale et al., 2019).

Material Sciences and Thin Film Analysis

Plasma polymerized 2,6-diethylaniline (PPDEA) thin films, related to this compound, were analyzed to understand the effects of heat treatment and aging on their structural and optical properties. This research is crucial in material science, especially for applications requiring stability and precise optical properties in polymers and thin films (R. Matin & A. H. Bhuiyan, 2012).

Chemical Reactivity and Interaction Studies

The reactivity patterns of diethylaniline radical cations, including those formed by this compound, have been studied to understand their interactions with various nucleophiles. This research provides valuable insights into the chemical behavior of diethylaniline compounds and their potential applications in synthetic organic chemistry (Michael Kirchgessner et al., 2006).

Catalysis and Industrial Applications

N,N-diethylaniline, closely related to this compound, has been used as a co-catalyst in polymerization reactions, indicating its utility in industrial processes. It also serves roles in corrosion inhibition and as an antioxidant for lubricating oils, showcasing its versatility in various industrial applications (S. Narayanan & K. Deshpande, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3-diethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKTWPJEIBKCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

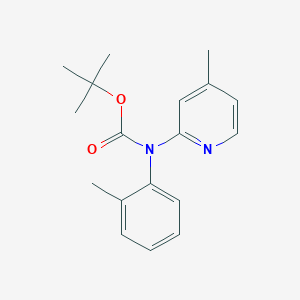

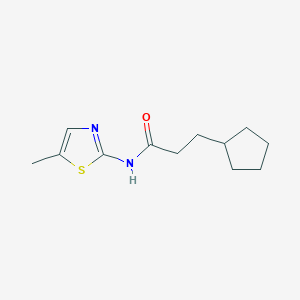

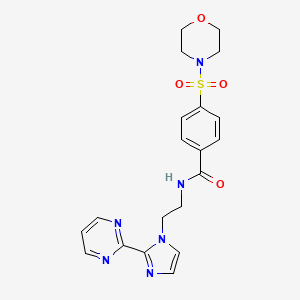

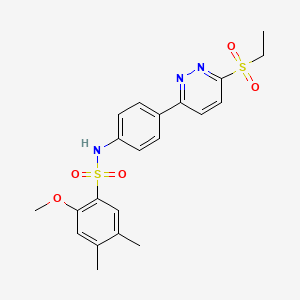

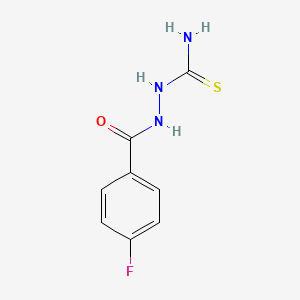

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)

![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)

![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)

![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)